molecular formula C9H16N2O B8659430 1,3-Bis(cyclopropylmethyl)urea

1,3-Bis(cyclopropylmethyl)urea

Cat. No. B8659430
M. Wt: 168.24 g/mol
InChI Key: VRXVAUKMNNZOCS-UHFFFAOYSA-N
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Patent
US05776940

Procedure details

Cyclopropanemethylamine hydrochloride (Aldrich, 1.00 g, 9.30 mmol) and triethylamine (0.95 g, 9.39 mmol) were dissolved in chloroform (10 mL). 1,1'-Carbonyldiimidazole (Aldrich, 0.754 g, 4.65 mmol) was added and the resulting solution maintained at ~55° C. for 22 h. The chloroform solution was extracted with 1N hydrochloric acid (2×50 mL) and then with water (50 mL) and dried. Evaporation of the chloroform gave crude product (650 mg) which was recrystallized from toluene to give 1,3-bis(cyclopropylmethyl)urea as white crystals (462 mg, 59%), m.p. 127°-130° C.; 1H-NMR (DMSO-d6) consistent with structure.
Name
Cyclopropanemethylamine hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.754 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([CH2:5][NH2:6])[CH2:4][CH2:3]1.[CH2:7](N(CC)CC)[CH3:8].[C:14]([N:21]1[CH:25]=[CH:24]N=C1)(N1C=CN=C1)=[O:15]>C(Cl)(Cl)Cl>[CH:2]1([CH2:5][NH:6][C:14]([NH:21][CH2:25][CH:24]2[CH2:8][CH2:7]2)=[O:15])[CH2:4][CH2:3]1 |f:0.1|

Inputs

Step One
Name
Cyclopropanemethylamine hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.C1(CC1)CN
Name
Quantity
0.95 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.754 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution maintained at ~55° C. for 22 h
Duration
22 h
EXTRACTION
Type
EXTRACTION
Details
The chloroform solution was extracted with 1N hydrochloric acid (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water (50 mL) and dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the chloroform
CUSTOM
Type
CUSTOM
Details
gave crude product (650 mg) which
CUSTOM
Type
CUSTOM
Details
was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CNC(=O)NCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 462 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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